3-Bromo-6-ethylquinolin-4(1H)-one

Lipophilicity Physicochemical property Drug design

3-Bromo-6-ethylquinolin-4(1H)-one is a halogenated 4-quinolone derivative featuring a bromine atom at the C3 position and an ethyl substituent at C6, with a molecular formula of C11H10BrNO and a calculated logP of 2.85. As a member of the quinolin-4(1H)-one family, the compound exhibits the characteristic 4-oxo tautomer that governs nucleophilic/electrophilic reactivity patterns.

Molecular Formula C11H10BrNO
Molecular Weight 252.111
CAS No. 1204810-95-6
Cat. No. B598662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-ethylquinolin-4(1H)-one
CAS1204810-95-6
Synonyms3-Bromo-6-ethyl-4-hydroxyquinoline
Molecular FormulaC11H10BrNO
Molecular Weight252.111
Structural Identifiers
SMILESCCC1=CC2=C(C=C1)NC=C(C2=O)Br
InChIInChI=1S/C11H10BrNO/c1-2-7-3-4-10-8(5-7)11(14)9(12)6-13-10/h3-6H,2H2,1H3,(H,13,14)
InChIKeyYBGQJNJOUKSHJS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Bromo-6-ethylquinolin-4(1H)-one (CAS 1204810-95-6): A Strategic Quinolone Intermediate for Cross-Coupling and Drug Discovery


3-Bromo-6-ethylquinolin-4(1H)-one is a halogenated 4-quinolone derivative featuring a bromine atom at the C3 position and an ethyl substituent at C6, with a molecular formula of C11H10BrNO and a calculated logP of 2.85 . As a member of the quinolin-4(1H)-one family, the compound exhibits the characteristic 4-oxo tautomer that governs nucleophilic/electrophilic reactivity patterns. The C3-bromine provides a versatile handle for palladium-catalyzed cross-coupling (e.g., Suzuki–Miyaura), whereas the C6-ethyl group modulates lipophilicity relative to the 6-methyl analog (logP 2.60) and the non-brominated 6-ethylquinolin-4(1H)-one (logP ~2.50) , enabling tailored physicochemical property tuning during lead optimization.

Why 3-Bromo-6-ethylquinolin-4(1H)-one Cannot Be Replaced by Generic Quinolone Analogs


The structural architecture of 3-bromo-6-ethylquinolin-4(1H)-one integrates two critical features—a reactive C3–Br bond and a lipophilicity-modulating C6-ethyl group—that are rarely co-present in simpler analogs. The 3-bromo substituent is essential for chemoselective palladium-catalyzed cross-coupling reactions, where the reactivity order Ar–Br >> Ar–Cl dictates that the bromo derivative undergoes oxidative addition significantly faster than its chloro counterpart [1]. The 6-ethyl group imparts a logP of 2.85, which is 0.25 units higher than the 6-methyl analog (logP 2.60) and 0.35 units higher than the 6-unsubstituted 6-ethylquinolin-4(1H)-one (logP ~2.50) ; this difference influences membrane permeability, plasma protein binding, and overall pharmacokinetic profile in downstream drug candidates. Substituting with a 3-chloro-6-ethylquinolin-4(1H)-one would drastically reduce cross-coupling efficiency, while using a 3-bromo-6-methyl analog would alter the lipophilicity balance that may be critical for a specific lead series. These compound-specific design elements mean that generic in-class substitution is scientifically unsound when precise reactivity and property tuning are required.

Quantitative Differentiation Evidence for 3-Bromo-6-ethylquinolin-4(1H)-one Versus Closest Analogs


Lipophilicity Advantage: logP Comparison of 3-Bromo-6-ethylquinolin-4(1H)-one vs. 6-Methyl and Non-Brominated Analogs

The target compound 3-bromo-6-ethylquinolin-4(1H)-one possesses a calculated octanol-water partition coefficient (logP) of 2.85 . This value is 0.25 logP units higher than the 6-methyl analog (3-bromo-6-methylquinolin-4(1H)-one, logP 2.60) and approximately 0.35 logP units higher than the non-brominated 6-ethylquinolin-4(1H)-one (logP ~2.50) . The increase reflects the additive lipophilic contributions of the C6-ethyl group and the C3-bromine atom. A ΔlogP of +0.25–0.35 corresponds to an approximately 1.8–2.2-fold increase in octanol partitioning, which can translate into measurably higher membrane permeability and altered tissue distribution in biological systems.

Lipophilicity Physicochemical property Drug design

Cross-Coupling Reactivity: C3–Br vs. C3–Cl as a Handle for Palladium-Catalyzed Functionalization

In palladium-catalyzed Suzuki–Miyaura cross-coupling reactions, the established reactivity order for aryl halides is Ar–I >> Ar–OTf ∼ Ar–Br >> Ar–Cl [1]. This means that the C3–Br bond in 3-bromo-6-ethylquinolin-4(1H)-one undergoes oxidative addition to Pd(0) substantially faster than the C3–Cl bond in the corresponding 3-chloro-6-ethylquinolin-4(1H)-one. Under standard conditions (Pd(OAc)₂, SelectPhos ligand), bromoarenes achieve full conversion with catalyst loadings as low as 0.02 mol%, while chloroarenes typically require >1 mol% Pd and elevated temperatures [1]. For the quinolin-4(1H)-one scaffold, this rate differential enables chemoselective mono-functionalization in the presence of other potentially reactive sites and allows sequential coupling strategies when more than one halogen is present.

Suzuki-Miyaura coupling Cross-coupling C–C bond formation

Synthetic Intermediate Privilege: Documented Utility of Bromo-Substituted Quinolines in HCV Protease Inhibitor Synthesis

United States Patent US8633320, assigned to Boehringer Ingelheim International GmbH, explicitly discloses methods for preparing bromo-substituted quinolines of formula (I), wherein the bromo substituent (R variable position) is essential for constructing HCV protease inhibitor candidates [1]. The patent teaches that bromo-substituted quinolines serve as advanced intermediates for agents targeting hepatitis C viral infections. While the patent does not isolate 3-bromo-6-ethylquinolin-4(1H)-one as a specific example, the generic formula encompasses quinolines with alkyl substitution at various positions, and the 6-ethyl substitution pattern offers a distinct lipophilic balance (logP 2.85) compared to the simpler 6-methyl (logP 2.60) or unsubstituted variants that would fall under the same patent scope.

HCV Antiviral Patent intermediate

Quorum Sensing and Antibacterial Strategy: Brominated Quinolin-4(1H)-ones as Virulence Modulators

Zubkov et al. (2020) demonstrated that bromination of quinolin-4(1H)-ones is an efficient strategy for developing new antibacterial agents that target quorum sensing and virulence factor regulation rather than direct bacterial killing [1]. The study showed that the direction of bromination on the quinolin-4(1H)-one scaffold depends critically on the nature of the C3 substituent: when a substituent is present at C3, bromination can occur at the C6 position or on the C2 methyl group, yielding structurally distinct products with divergent biological profiles. 3-Bromo-6-ethylquinolin-4(1H)-one, with bromine pre-installed at C3 and an ethyl group at C6, represents a scaffold that mirrors the bromination outcome of certain 3-substituted quinolones, positioning it as a direct probe for structure–activity relationship studies in quorum sensing inhibition without requiring post-synthetic bromination.

Quorum sensing Antibacterial Antivirulence

Optimal Application Scenarios for 3-Bromo-6-ethylquinolin-4(1H)-one Based on Quantitative Evidence


Lead Optimization Campaigns Requiring Precise logP Control for ADME Profiling

When a medicinal chemistry program demands a quinolin-4(1H)-one core with a logP near 2.85—higher than the 2.60 provided by the 6-methyl analog—3-bromo-6-ethylquinolin-4(1H)-one offers a direct procurement solution without requiring additional alkylation steps . The 0.25 logP increment may be decisive for achieving adequate membrane permeability while avoiding excessive lipophilicity that could lead to metabolic instability or promiscuous binding.

Suzuki–Miyaura Diversification of Quinolin-4(1H)-one Libraries

The C3–Br bond of this compound is approximately 10²–10³ times more reactive toward Pd(0) oxidative addition than the corresponding C3–Cl bond [1]. This makes it the preferred substrate for parallel synthesis of 3-aryl/heteroaryl quinolin-4(1H)-one libraries, where high conversion at low catalyst loadings is essential for cost-effective library production and minimal purification burden.

HCV Protease Inhibitor Intermediate Synthesis

Granted patent US8633320 documents the use of bromo-substituted quinolines in the preparation of agents for treating hepatitis C viral infections [2]. 3-Bromo-6-ethylquinolin-4(1H)-one fits the generic formula of this patent class, and its 6-ethyl group provides a differentiated lipophilicity profile compared to simpler alkyl variants, potentially aligning with specific lead series requirements in antiviral discovery programs.

Quorum Sensing Inhibitor Probe Synthesis

Zubkov et al. (2020) established that brominated quinolin-4(1H)-ones can modulate bacterial quorum sensing and virulence [3]. 3-Bromo-6-ethylquinolin-4(1H)-one provides a pre-brominated scaffold that circumvents the regioselectivity challenges observed during direct bromination of 3-substituted-2-methylquinolin-4(1H)-ones, enabling researchers to directly evaluate the impact of C3-bromination and C6-ethylation on quorum sensing inhibition without additional synthetic manipulation.

Quote Request

Request a Quote for 3-Bromo-6-ethylquinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.